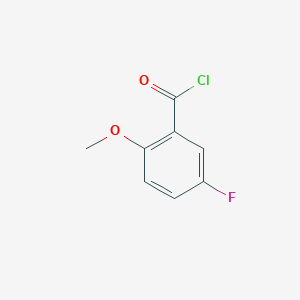

5-Fluoro-2-methoxybenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYILYIULOHATGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-03-0 | |

| Record name | 5-Fluoro-2-methoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-2-methoxybenzoyl chloride, a key intermediate in synthetic organic chemistry. As a reactive acylating agent, its unique electronic and steric properties, conferred by the fluorine and methoxy substituents, make it a valuable building block in the development of novel pharmaceutical and agrochemical compounds. This document delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights for its effective use in a laboratory setting.

Compound Identification and Core Properties

This compound is a substituted aromatic acyl chloride. The presence of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzene ring influences its reactivity and the properties of its derivatives.

| Identifier | Value |

| CAS Number | 704-03-0[1][2][3][4][5] |

| Molecular Formula | C₈H₆ClFO₂[1][2][3] |

| Molecular Weight | 188.58 g/mol [2][3] |

| Canonical SMILES | COC1=C(C=C(C=C1)F)C(=O)Cl[3][6] |

| InChI | InChI=1S/C8H6ClFO2/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4H,1H3[3][6] |

| InChIKey | HYILYIULOHATGI-UHFFFAOYSA-N[3][6] |

Physicochemical Data

Quantitative physical property data for this compound is not extensively reported in readily available literature. However, based on its structure and data from similar compounds, it can be characterized as follows:

| Property | Value | Source/Rationale |

| Physical Form | Liquid at ambient temperature. | Reported by multiple chemical suppliers. |

| Boiling Point | Not available. | As an acyl chloride, it is expected to have a relatively high boiling point and is likely purified by vacuum distillation. |

| Melting Point | Not available. | Likely below ambient temperature. |

| Solubility | Reacts with water and other protic solvents. Soluble in common aprotic organic solvents (e.g., dichloromethane, THF, toluene). | General reactivity of acyl chlorides. |

| Storage | Store under an inert atmosphere at 2-8°C.[7] Avoid moisture.[2] | Recommended to prevent hydrolysis and degradation. |

Synthesis and Mechanism

The most common and direct method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 5-Fluoro-2-methoxybenzoic acid. This transformation is a cornerstone of organic synthesis, typically employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Expert Rationale for Reagent Selection:

-

Thionyl Chloride (SOCl₂): A cost-effective and widely used reagent. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification as they can be easily removed from the reaction mixture.

-

Oxalyl Chloride ((COCl)₂): Often preferred for milder reaction conditions and cleaner reactions. It requires a catalytic amount of N,N-dimethylformamide (DMF). The byproducts (CO₂, CO, HCl) are also gaseous. This method is particularly useful for substrates sensitive to the higher temperatures that may be required with thionyl chloride. A patent for a related pharmaceutical process mentions oxalyl chloride and thionyl chloride as suitable chlorinating agents.[8]

Synthetic Workflow Diagram

Caption: Generalized scheme for amide bond formation using the title compound.

Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive chemical that requires careful handling to ensure laboratory safety.

Hazard Identification

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage. [9] |

| H335 | May cause respiratory irritation. [2][9] |

The signal word for this compound is "Danger," and it is represented by the GHS05 pictogram for corrosion.

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

Splash-proof chemical safety goggles and a face shield. [10]2. Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.

-

-

Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for chemical waste disposal. [2]Do not use combustible materials like paper towels to clean up spills.

-

Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. [2]

First Aid Measures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [2]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and oxidizing agents. [2]Storage under an inert atmosphere (nitrogen or argon) is highly recommended to maintain the compound's quality.

References

-

This compound | 704-03-0. (n.d.). BIOFOUNT. Retrieved January 17, 2026, from [Link]

-

MSDS of this compound. (2026, January 5). Capot Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]

- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. (2022). Google Patents.

-

5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET. (n.d.). Retrieved January 17, 2026, from [Link]

-

This compound (C8H6ClFO2). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

2,4,5-Trifluoro-3-methoxybenzoyl chloride | C8H4ClF3O2. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

5-Fluoro-2-methoxybenzenesulfonyl chloride. (n.d.). Oakwood Chemical. Retrieved January 17, 2026, from [Link]

-

5-FLUORO-2-METHOXYBENZOIC ACID. (n.d.). Chongqing Chemdad Co. Retrieved January 17, 2026, from [Link]

-

5-Fluoro-2-methoxybenzaldehyde. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

- Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (2013). Google Patents.

-

Synthesis of p-methoxybenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. 704-03-0|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 2. capotchem.cn [capotchem.cn]

- 3. Page loading... [wap.guidechem.com]

- 4. 704-03-0|this compound| Ambeed [ambeed.com]

- 5. This compound | 704-03-0 [chemicalbook.com]

- 6. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

- 7. 659737-56-1|2-Fluoro-5-methoxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 8. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

Synthesis of 5-Fluoro-2-methoxybenzoyl Chloride: A Comprehensive Technical Guide for Scientific Professionals

This guide provides an in-depth exploration of the synthesis of 5-Fluoro-2-methoxybenzoyl chloride, a key intermediate in the development of novel pharmaceuticals. Tailored for researchers, scientists, and drug development professionals, this document elucidates the chemical theory, practical execution, and critical safety considerations for this important synthetic transformation.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzoyl ring, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. This guide will focus on the reliable and efficient synthesis of this compound from its corresponding carboxylic acid.

Synthetic Strategy: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for the preparation of this compound is the reaction of 5-Fluoro-2-methoxybenzoic acid with a chlorinating agent. Among the various reagents available for this transformation, such as oxalyl chloride and phosphorus pentachloride, thionyl chloride (SOCl₂) is often the reagent of choice due to its efficacy and the convenient removal of byproducts.[1]

The overall reaction is as follows:

Key Advantages of Using Thionyl Chloride:

-

Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which can be easily removed from the reaction mixture, simplifying the purification process.[2][3]

-

High Reactivity: Thionyl chloride is a powerful chlorinating agent that efficiently converts carboxylic acids to their corresponding acyl chlorides.

-

Cost-Effectiveness: It is a readily available and relatively inexpensive reagent.

Mechanistic Insights: The Role of Thionyl Chloride and DMF

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive and subsequently undergoes nucleophilic attack by a chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.[4]

To enhance the reaction rate, a catalytic amount of N,N-dimethylformamide (DMF) is often employed. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent then activates the carboxylic acid, facilitating the nucleophilic attack and accelerating the formation of the acyl chloride.[5]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of analogous acyl chlorides and incorporates best practices for safety and efficiency.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 5-Fluoro-2-methoxybenzoic acid | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Anhydrous Toluene | ≥99.8% | Fisher Scientific |

| Anhydrous Hexane | ≥99% | Fisher Scientific |

Equipment

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Magnetic stirrer with a heating mantle

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Schlenk line (optional, for rigorous anhydrous conditions)

-

Standard laboratory glassware

Detailed Synthesis Procedure

Safety First: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8]

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 5-Fluoro-2-methoxybenzoic acid (1.0 eq).

-

Addition of Thionyl Chloride: Under a gentle flow of inert gas, add an excess of thionyl chloride (3.0-5.0 eq) to the flask.

-

Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., a few drops) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then slowly heat to reflux (approximately 70-80 °C). Maintain reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by observing the dissolution of the solid starting material.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, add anhydrous toluene to the residue and evaporate again. Repeat this step twice.[3]

-

Purification: The crude this compound can often be used directly for subsequent reactions. For higher purity, the product can be purified by vacuum distillation or recrystallization from a non-polar solvent like anhydrous hexane.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the fluorine and acyl chloride substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methoxy carbon. |

| IR | A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretch of an acyl chloride. C-F and C-O stretching vibrations will also be present. |

| Mass Spec | The molecular ion peak corresponding to the mass of this compound (C₈H₆ClFO₂, MW: 188.59 g/mol ) should be observed, along with characteristic fragmentation patterns.[5][9] |

Note: Specific spectral data should be acquired and interpreted for each synthesized batch to confirm the structure.

Safety and Handling Precautions

Working with thionyl chloride requires strict adherence to safety protocols to mitigate potential hazards.

-

Corrosivity: Thionyl chloride is highly corrosive to the skin, eyes, and respiratory tract.[7] All manipulations should be performed in a fume hood.

-

Reactivity with Water: It reacts violently with water and moisture to produce toxic gases (HCl and SO₂).[7] Ensure all glassware is dry and the reaction is conducted under anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8] An emergency shower and eyewash station should be readily accessible.

-

Waste Disposal: Unreacted thionyl chloride should be quenched carefully with a suitable reagent (e.g., by slow addition to a stirred, cooled solution of sodium carbonate) before disposal according to institutional guidelines.

Conclusion

The synthesis of this compound via the reaction of 5-Fluoro-2-methoxybenzoic acid with thionyl chloride is a robust and efficient method. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. Careful characterization of the final product is paramount to ensure its suitability for subsequent synthetic transformations.

Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

References

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

PubChem. This compound. [Link]

-

Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

LANXESS. Thionyl chloride. [Link]

-

LookChem. General procedures for the purification of Acid chlorides - Chempedia. [Link]

- Google Patents. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.

-

Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

-

Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

-

Chemistry LibreTexts. Preparation of Acyl Chlorides. [Link]

-

Capot Chemical. MSDS of this compound. [Link]

-

PrepChem.com. Synthesis of p-methoxybenzoyl chloride. [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. guidechem.com [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. capotchem.com [capotchem.com]

- 9. PubChemLite - this compound (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Safe Handling of 5-Fluoro-2-methoxybenzoyl chloride

Introduction: 5-Fluoro-2-methoxybenzoyl chloride (CAS No. 704-03-0) is a pivotal acylating agent and a key starting material in the synthesis of advanced pharmaceutical compounds, including the Bruton's tyrosine kinase (BTK) inhibitor Pirtobrutinib.[1] Its utility in drug development is driven by the reactive acyl chloride moiety, which facilitates the formation of amide and ester bonds.[2] However, this high reactivity also presents significant handling challenges. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personnel safety and experimental integrity. The protocols and principles outlined herein are designed as a self-validating system, grounded in the established hierarchy of controls and a deep understanding of the compound's chemical nature.

Section 1: Physicochemical Properties and Hazard Identification

A foundational understanding of a reagent's properties is the first step in a robust safety assessment. This compound is a corrosive liquid whose primary hazards stem from its violent reaction with nucleophiles, most notably water.

Key Physicochemical Data

The essential identification and property data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 704-03-0 | [3][4][5] |

| Molecular Formula | C₈H₆ClFO₂ | [3][5][6] |

| Molecular Weight | 188.58 g/mol | [3][5] |

| Physical Form | Liquid | [4] |

| InChI Key | HYILYIULOHATGI-UHFFFAOYSA-N | [4][5] |

Core Hazards and Mechanistic Insights

The reactivity of this compound is centered on the electrophilic carbonyl carbon. This reactivity dictates its primary hazards.

-

Extreme Corrosivity (H314): The compound causes severe skin burns and eye damage.[4][7][8] Contact with tissue moisture initiates a rapid hydrolysis reaction, generating hydrochloric acid (HCl) directly on the surface, leading to chemical burns.

-

Reactivity with Water: Acyl chlorides react violently with water, including ambient humidity, in an exothermic hydrolysis reaction to produce the corresponding carboxylic acid (5-Fluoro-2-methoxybenzoic acid) and corrosive, toxic hydrogen chloride gas.[2][9] This reaction is the root cause of its lachrymatory (tear-inducing) properties and respiratory irritation.[2][8][10]

-

Respiratory Irritation (H335): Inhalation of vapors or the HCl gas produced from hydrolysis can cause severe respiratory tract irritation.[3][8]

-

Incompatibilities: Beyond water, this reagent is incompatible with a range of materials, including alcohols, amines, strong bases, oxidizing agents, and metals.[2][3][9][11] Reactions with these substances can be vigorous and exothermic.

GHS Hazard Classification Summary

| Pictogram | GHS Class | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage | Danger | |

| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation | Warning |

Section 2: A Proactive Risk Mitigation Strategy: The Hierarchy of Controls

Effective safety management prioritizes proactive measures over reactive ones. The hierarchy of controls is a framework that systematically minimizes risk by favoring more effective, system-level interventions.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element in safely handling this reagent. They are designed to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound is mandatory inside a certified chemical fume hood.[2][11] This is non-negotiable. The hood's constant airflow contains volatile vapors and any HCl gas generated, preventing inhalation exposure.

-

Safety Shower and Eyewash Station: A compliant, tested safety shower and eyewash station must be immediately accessible (<10 seconds of travel).[7][12] This is essential for immediate decontamination in the event of a significant splash.

Administrative Controls: Procedural Safety

These controls involve work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Designated Work Areas: All work with this compound should be restricted to a designated and clearly marked area within the laboratory.

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. All personnel must be trained on this SOP.

-

Inert Atmosphere Operations: Due to its extreme moisture sensitivity, all transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques (e.g., Schlenk line, glovebox).[2][11]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a final barrier. It must be selected carefully and used correctly.[13][14]

| Protection Type | Specification | Rationale and Standards |

| Eye/Face | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive liquid and vapors. Standard: ANSI Z87.1 (US) or EN 166 (EU).[14][15] |

| Hand | Nitrile or neoprene gloves (double-gloving recommended). | Provides a chemical barrier. Inspect gloves before each use and change them frequently or immediately upon contamination.[2][3][14] Standard: EN 374. |

| Body | Flame-resistant lab coat with tight-fitting cuffs. | Protects skin from splashes. For larger quantities, a chemically resistant apron or coveralls are required.[3][7][15] |

| Respiratory | Not required for standard use in a fume hood. | For spill response or system failure, an air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[3][7] |

Section 3: Step-by-Step Experimental Protocols

The following protocols provide a validated methodology for common laboratory operations.

Protocol: Secure Storage and Internal Transport

-

Receiving: Upon receipt, inspect the container for any signs of damage or leakage.

-

Storage Environment: Store the container in a cool, dry, well-ventilated, and dedicated corrosives cabinet.[2][11] The storage area must be isolated from incompatible materials, especially water and alcohols.[11]

-

Inert Atmosphere: Ensure the container is tightly sealed under an inert atmosphere.[2][11] Containers that have been opened must be carefully resealed and kept upright.[11]

-

Secondary Containment: Always store and transport the container within chemically compatible secondary containment (e.g., a polyethylene tray) capable of holding the entire volume.

Protocol: Workflow for Reagent Dispensing

This workflow must be performed entirely within a chemical fume hood.

Caption: A validated workflow for safely dispensing moisture-sensitive reagents.

Causality: Allowing the reagent bottle to equilibrate to ambient temperature before opening is a critical, often overlooked step. Opening a cold container will cause atmospheric moisture to condense on its surfaces and inside the opening, leading to rapid degradation of the reagent and release of HCl gas.

Section 4: Emergency Preparedness and Response

Preparation is key to mitigating the consequences of an incident.

Spill Management

The response is dictated by the scale of the spill.[16][17]

Caption: Decision tree for responding to a chemical spill.

Minor Spill Cleanup Protocol:

-

Alert: Notify personnel in the immediate area.[17]

-

Control: Ensure the fume hood is functioning correctly.

-

Absorb: Cover the spill with a dry, inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[16] Do NOT use paper towels or other combustible materials.

-

Collect: Carefully sweep the absorbed material into a designated, labeled, and sealable container for hazardous waste.[3][15]

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Report: Inform your supervisor and document the incident.

First Aid Measures

Immediate and correct first aid is vital. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding physician.[3]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7][15] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Use a safety shower if the contact area is large. Seek immediate medical attention.[3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7][15] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |

Section 5: Waste Management and Decontamination

Proper disposal is a legal and ethical requirement to protect the environment.

-

Waste Collection: All waste contaminated with this compound, including excess reagent, absorbed spill material, and contaminated PPE, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.[9][15]

-

Disposal Pathway: The waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration with appropriate scrubbers to neutralize the resulting acid gases.[3]

-

Glassware Decontamination:

-

Rinse the glassware three times with a suitable organic solvent (e.g., acetone or dichloromethane) in a fume hood. Collect all rinsate as hazardous waste.

-

Carefully and slowly quench the glassware by rinsing with a less reactive alcohol, such as isopropanol, to react with any residual acyl chloride.

-

Only after these steps can the glassware be washed normally with soap and water.

-

Conclusion

This compound is an indispensable tool in modern medicinal chemistry. Its inherent reactivity, while valuable for synthesis, demands a commensurate level of respect and caution. By adopting a safety-first mindset and rigorously applying the principles of the hierarchy of controls—prioritizing engineering solutions, adhering to validated protocols, and correctly using PPE—researchers can handle this reagent safely and effectively. Proactive planning, from storage to disposal, forms a self-validating system that protects personnel, ensures experimental success, and maintains a safe laboratory environment.

References

-

Title: Hazardous Substance Fact Sheet - Acetyl Chloride Source: New Jersey Department of Health URL: [Link]

-

Title: Standard Operating Procedure for the use of Acetyl chloride Source: Western Carolina University URL: [Link]

-

Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]

-

Title: The ultimate guide for 9 types of chemical spills and cleanup procedures Source: J&K Scientific LLC URL: [Link]

-

Title: Section 5: Firefighting Measures Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

-

Title: SECTION 5: Firefighting measures Source: REACH Online URL: [Link]

-

Title: Acyl chlorides stability Source: Sciencemadness Discussion Board URL: [Link]

-

Title: Safety Data Sheet: Acetyl chloride Source: Chemos GmbH & Co.KG URL: [Link]

-

Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

-

Title: SAFETY DATA SHEET - 2-Methoxybenzoyl chloride Source: Fisher Scientific URL: [Link]

-

Title: this compound Source: BIOFOUNT URL: [Link]

- Source: Google Patents (CN103450013A)

- Title: Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)

-

Title: 5-Fluoro-2-prop-2-ynoxybenzoyl chloride Source: PubChem URL: [Link]

-

Title: 5 Fluoro 2 Methoxybenzoic Acid Manufacturer Source: Enanti Labs URL: [Link]

Sources

- 1. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | 704-03-0 [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 704-03-0|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. nj.gov [nj.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. wcu.edu [wcu.edu]

- 12. fishersci.com [fishersci.com]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. pppmag.com [pppmag.com]

- 15. aksci.com [aksci.com]

- 16. jk-sci.com [jk-sci.com]

- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

The Acylation Mechanism of 5-Fluoro-2-methoxybenzoyl Chloride: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzoyl chloride is a critical acylating agent in contemporary organic synthesis, finding significant application within the pharmaceutical sector. The distinct electronic and steric characteristics imparted by the fluorine and methoxy substituents on the benzoyl group facilitate highly specific and efficient acylations. This guide offers a thorough examination of the acylation mechanism, practical experimental procedures, and the wider uses of this adaptable reagent. It will explore the reasoning behind experimental decisions to provide a solid and reproducible framework for researchers engaged in drug discovery and development.

Understanding the Reagent: Electronic and Steric Profile

The reactivity of this compound is dictated by the interplay of its substituents. The methoxy group at the ortho position donates electrons through resonance, which increases the electron density on the carbonyl carbon, while also exerting a notable steric effect.[1] In contrast, the fluorine atom at the meta position acts as a moderate deactivating group through its inductive electron-withdrawing effect.

This electronic duality is pivotal. The electron-donating methoxy group can stabilize the transition state of acylation, potentially increasing the reaction rate.[1] The fluorine atom, on the other hand, tempers this reactivity, which contributes to the reagent's stability and selectivity. This equilibrium is essential for its successful use in complex molecules where other reactive sites may be present.

The Core Mechanism: Nucleophilic Acyl Substitution

The acylation of a nucleophile (Nu-H) with this compound follows a classic nucleophilic acyl substitution pathway.[2][3][4] This mechanism is generally a two-step process: addition and elimination.[4]

-

Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The reaction commences with the attack of a nucleophile, such as an amine or alcohol, on the electrophilic carbonyl carbon of the acyl chloride.[4][5] This initial step, which is often rate-determining, leads to a transient, high-energy tetrahedral intermediate.[3][4] The presence of a base is often necessary to deprotonate the nucleophile, thereby increasing its nucleophilicity, or to neutralize the acidic by-product formed.[6][7]

-

Collapse of the Tetrahedral Intermediate and Product Formation: The unstable tetrahedral intermediate quickly collapses.[3] The carbon-chlorine bond is broken, and the chloride ion is expelled as a leaving group.[4] Concurrently, a proton is typically removed from the nucleophilic atom by a base, yielding the final acylated product and hydrochloric acid.[6] The formation of the stable carbonyl double bond drives this elimination step.[8]

Caption: Generalized mechanism of nucleophilic acyl substitution.

Experimental Protocol: Acylation of a Primary Amine

This section outlines a field-tested, self-validating protocol for the acylation of a primary amine. The rationale for each step is detailed to foster both reproducibility and a deeper comprehension of the reaction dynamics.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Sigma-Aldrich | Corrosive and moisture-sensitive.[9] Handle with appropriate PPE. |

| Primary Amine (R-NH₂) | ≥98% | Various | |

| Dichloromethane (DCM) | Anhydrous | Various | Aprotic solvent to prevent hydrolysis of the acyl chloride. |

| Triethylamine (TEA) or Pyridine | Reagent Grade | Various | Acts as a base to neutralize the HCl byproduct.[6] |

| Saturated Sodium Bicarbonate (NaHCO₃) | Various | For aqueous workup. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Various | For drying the organic layer. |

Step-by-Step Methodology

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM). The inert atmosphere is crucial to prevent the acyl chloride from reacting with atmospheric moisture.

-

Add a base such as triethylamine (1.1 - 1.5 eq) or pyridine to the solution. The base scavenges the hydrochloric acid generated, preventing the protonation and deactivation of the amine starting material.[6][10]

-

-

Addition of the Acylating Agent:

-

Dissolve this compound (1.0 - 1.1 eq) in a minimal amount of anhydrous DCM in a separate flask.

-

Add the acyl chloride solution dropwise to the stirred amine solution, typically at 0 °C (ice bath). This controlled addition helps to manage the exothermic nature of the reaction and minimize side-product formation.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for a period of 2-16 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

-

-

Workup and Purification:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes any unreacted acyl chloride and the hydrochloride salt of the base.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure acylated product.

-

Caption: Step-by-step experimental workflow for acylation.

Applications in Drug Development

The 5-fluoro-2-methoxybenzoyl moiety is a valuable structural component in medicinal chemistry. Its incorporation into drug candidates can significantly influence their pharmacological profiles, including potency, selectivity, and metabolic stability. This reagent is particularly useful in the synthesis of active pharmaceutical ingredients (APIs) for drug discovery programs, such as those targeting kinase inhibitors.[11] The trifluoromethoxy-substituted aromatic system can serve as a privileged scaffold in such applications.[11] Additionally, this compound is an important raw material for certain fluoroquinolone antibacterial agents.[12]

Safety Considerations

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[13] It is essential to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15][16] Avoid breathing vapors, mist, or gas.[13][14] In case of inhalation, move the person to fresh air.[14][16] If skin or eye contact occurs, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[14][16]

Conclusion

The acylation reaction with this compound is a fundamental tool in modern synthetic chemistry, providing a dependable means of introducing a key pharmacophore. A comprehensive grasp of its mechanism, combined with precise experimental execution, is crucial for its effective use. The information and protocols detailed in this guide are designed to equip researchers to fully utilize this versatile reagent in the development of novel therapeutics.

References

-

BYJU'S. Nucleophilic Acyl Substitution. [Link]

-

Chemistry LibreTexts. 11.3: The Nucleophilic Acyl Substitution Mechanism. [Link]

-

JoVE. Video: Nucleophilic Acyl Substitution of Carboxylic Acid Derivatives. [Link]

-

Brainly. Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. [Link]

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

- Acyl

-

Chemistry LibreTexts. 4.5: Nucleophilic acyl substitution reactions. [Link]

-

Capot Chemical Co., Ltd. MSDS of this compound. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

NCERT. Amines. [Link]

-

BIOFOUNT. This compound. [Link]

-

Save My Exams. Acylation Mechanism. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Chemguide. THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. [Link]

- Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

Journal of the Chemical Society B: Physical Organic. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. [Link]

-

Organic Syntheses. A Concise, Scalable Synthesis of [2-(4-Fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone. [Link]

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

-

Frontiers in Chemistry. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Nucleophilic Acyl Substitution of Carboxylic Acid Derivatives [jove.com]

- 5. savemyexams.com [savemyexams.com]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound | 704-03-0 [sigmaaldrich.com]

- 10. ncert.nic.in [ncert.nic.in]

- 11. benchchem.com [benchchem.com]

- 12. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. capotchem.cn [capotchem.cn]

- 15. 704-03-0|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 16. fishersci.com [fishersci.com]

Navigating the Matrix: An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methoxybenzoyl Chloride in Organic Solvents

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Handling of 5-Fluoro-2-methoxybenzoyl Chloride.

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, a profound understanding of the physicochemical properties of key intermediates is paramount. This compound, a reactive acyl chloride, serves as a critical building block in the synthesis of a variety of complex molecules. Its utility, however, is intrinsically linked to its behavior in solution. This technical guide provides a deep dive into the solubility profile of this compound, offering a theoretical framework, predictive data, and robust experimental protocols to empower researchers in their synthetic endeavors.

Executive Summary: The Challenge of a Reactive Intermediate

This compound (CAS No: 704-03-0, Molecular Formula: C₈H₆ClFO₂) is a liquid at ambient temperature.[1] As an acyl chloride, its chemistry is dominated by the electrophilic carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity, especially towards protic species like water and alcohols, dictates its solubility characteristics.[2][3] Consequently, a simple dissolution is often a race against decomposition, necessitating careful solvent selection and handling. This guide addresses these challenges by providing a predictive solubility framework and a detailed methodology for its empirical determination.

Theoretical Framework for Solubility: A "Like Dissolves Like" Perspective with a Reactivity Caveat

The principle of "like dissolves like" provides a foundational understanding of solubility. The polarity of this compound is a composite of its constituent functional groups: the polar acyl chloride, the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the largely nonpolar benzene ring. This combination results in a molecule of moderate overall polarity.

-

Aprotic Solvents: These solvents are the preferred medium for handling and reacting acyl chlorides as they lack acidic protons and do not readily react with the acyl chloride group.[4][5]

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Ethyl Acetate, N,N-Dimethylformamide (DMF)): These solvents are expected to be excellent choices for dissolving this compound due to their ability to engage in dipole-dipole interactions without causing decomposition.

-

Nonpolar Aprotic Solvents (e.g., Toluene, Hexanes): While the aromatic ring of toluene may offer some favorable π-stacking interactions, the overall moderate polarity of the solute suggests that solubility in highly nonpolar solvents like hexanes might be more limited.

-

-

Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids): These solvents are generally incompatible with acyl chlorides. The lone pair of electrons on the oxygen atom of the hydroxyl group will readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to a rapid decomposition to the corresponding carboxylic acid (5-fluoro-2-methoxybenzoic acid) and hydrochloric acid (in the case of water) or an ester (in the case of alcohols).[2][3] Therefore, these are not suitable solvents for dissolving and storing this compound.

The presence of the fluorine and methoxy substituents can also subtly influence solubility. The fluorine atom can increase lipophilicity, potentially enhancing solubility in less polar environments.[6] The methoxy group, being a hydrogen bond acceptor, might offer some favorable interactions with solvents capable of hydrogen bonding, were it not for the overriding reactivity of the acyl chloride group.

Predicted Solubility Profile of this compound

| Solvent Category | Solvent | Predicted Solubility/Reactivity | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | Highly Soluble | Good polarity match, aprotic nature prevents reaction. A common solvent for reactions involving acyl chlorides. |

| Tetrahydrofuran (THF) | Highly Soluble | Polar ether that is aprotic and an excellent solvent for a wide range of organic compounds. | |

| Acetonitrile (MeCN) | Soluble | Polar aprotic solvent, good for dissolving polar to moderately polar compounds. | |

| Ethyl Acetate (EtOAc) | Soluble | Moderately polar aprotic solvent, should readily dissolve the compound. | |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Highly polar aprotic solvent, often used as a catalyst in acyl chloride formation and is an excellent solvent for them. | |

| Acetone | Soluble | A polar aprotic ketone that is a good general-purpose solvent. | |

| Nonpolar Aprotic | Toluene | Soluble | Aromatic nature provides favorable interactions with the benzene ring of the solute. |

| Hexanes/Heptane | Sparingly Soluble | Low polarity of the solvent may not be sufficient to overcome the intermolecular forces of the moderately polar solute. | |

| Diethyl Ether | Soluble | A less polar ether than THF, but still expected to be a good solvent. | |

| Polar Protic | Water | Reactive | Rapid hydrolysis to 5-fluoro-2-methoxybenzoic acid and HCl.[2] |

| Methanol/Ethanol | Reactive | Rapid esterification to the corresponding methyl or ethyl ester.[8] | |

| Acetic Acid | Reactive | Potential for anhydride formation and decomposition. |

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, its solubility must be determined under strictly anhydrous conditions. The following protocol outlines a robust method for both qualitative and quantitative assessment.

Safety Precautions

-

This compound is corrosive and a lachrymator. It reacts with moisture to produce HCl gas.[9]

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

-

Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

-

Use anhydrous solvents.

Qualitative Solubility Assessment (Miscibility Test)

This rapid test provides a preliminary indication of solubility.

-

Preparation: To a dry vial under an inert atmosphere, add approximately 1 mL of the anhydrous test solvent.

-

Addition: Using a dry syringe, add this compound dropwise (e.g., 10-20 µL) to the solvent while stirring.

-

Observation: Observe for miscibility. If the liquid dissolves completely, it is considered soluble at that approximate concentration. If it forms a separate phase or cloudiness persists, it is likely sparingly soluble or insoluble.

-

Record: Note the observations for each solvent tested.

Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility at a specific temperature.[10]

-

Apparatus Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

-

Sample Preparation: In a series of sealable, dry vials, add a measured amount of the anhydrous solvent (e.g., 2 mL).

-

Addition of Solute: Add an excess amount of this compound to each vial to create a saturated solution with undissolved solute remaining. The excess is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solute to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a dry syringe fitted with a PTFE filter to remove any suspended microparticles.

-

Analysis: Dilute the collected sample with a suitable anhydrous aprotic solvent to a concentration within the calibrated range of an analytical instrument (e.g., HPLC-UV or GC-FID). Due to the reactivity of the acyl chloride, an in-situ derivatization with a suitable nucleophile (e.g., a primary amine to form a stable amide) followed by analysis of the derivative may be necessary for accurate and reproducible quantification.

-

Calculation: Determine the concentration of the solute in the saturated solution from a pre-established calibration curve. Express the solubility in units such as g/L or mol/L.

Visualizing the Solvent Selection Workflow

For a practicing chemist, selecting the right solvent is a critical decision. The following workflow, represented as a Graphviz diagram, illustrates the logical steps for choosing an appropriate solvent for a reaction involving this compound.

Caption: Solvent Selection Workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and reactivity. This guide establishes that anhydrous aprotic solvents are the media of choice for this compound, with polar aprotic solvents like DCM and THF expected to be particularly effective. Protic solvents are to be strictly avoided due to rapid decomposition. The provided experimental protocols offer a clear path for researchers to empirically determine the solubility in their specific systems of interest, ensuring the development of robust and reproducible synthetic methodologies. By understanding and respecting the chemical nature of this reactive molecule, scientists can effectively harness its synthetic potential.

References

- Vertex AI Search. MSDS of this compound.

- Sigma-Aldrich. This compound | 704-03-0.

- ChemTalk. Polar Protic and Aprotic Solvents.

- Master Organic Chemistry. Polar Protic vs Polar Aprotic vs Nonpolar: About Solvents In Organic Chemistry. (2012-04-27)

- Nippon Light Metal Company, Ltd. Fine Chemicals.

- ResearchGate.

- Chemistry LibreTexts. 7.5: SN1 vs SN2. (2021-12-15)

- Benchchem. An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)benzoyl Chloride in Organic Solvents.

- Sigma-Aldrich.

- Lund University Publications.

- ACS Publications.

- Flinn Scientific. Solubility Rules. (2019)

- Chemguide. an introduction to acyl chlorides (acid chlorides).

- Save My Exams. Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. (2025-06-23)

- Sciencemadness Wiki. Acyl chloride. (2025-08-03)

- Chemistry LibreTexts.

- Wikipedia. Acyl chloride.

- Benchchem. An In-depth Technical Guide to the Solubility and Physical Properties of 2-Methyl-3-methoxybenzoyl chloride.

- MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole)

- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- NIH. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.

- YouTube. Nucleophilicity and Solvents - Protic and Aprotic. (2015-12-13)

- GENERAL SOLUBILITY RULES.

Sources

- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

The Strategic Synthesis of Pirtobrutinib: A Guide to its Core Starting Materials and Scalable Production

Abstract

Pirtobrutinib (formerly LOXO-305), a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to covalent BTK inhibitors.[1][2] Its unique reversible binding mechanism allows it to inhibit both wild-type and C481-mutant BTK, addressing a critical unmet medical need.[1][3] This in-depth technical guide provides a comprehensive overview of the key starting materials and the strategic synthetic pathway for Pirtobrutinib, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen synthetic route, detailing the critical transformations and the underlying chemical principles that ensure an efficient and scalable process.

Retrosynthetic Analysis and Strategic Considerations

The molecular architecture of Pirtobrutinib, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, presents several key synthetic challenges, including the construction of the substituted pyrazole core, the installation of the chiral trifluoromethyl-containing side chain, and the final amide bond formation. A logical retrosynthetic analysis breaks down the molecule into three primary building blocks:

-

Fragment A: 5-Fluoro-2-methoxybenzoic acid, a commercially available starting material that forms the benzamide portion of the molecule.

-

Fragment B: 4-(Aminomethyl)benzoic acid, another readily available precursor that serves as the central phenyl linker.

-

Fragment C: (S)-1-(1,1,1-trifluoropropan-2-yl)hydrazine, the chiral hydrazine component crucial for both the pyrazole ring formation and the molecule's specific interactions with the BTK enzyme.

The overall synthetic strategy focuses on a convergent approach, where these key fragments are synthesized and coupled in a sequential and efficient manner. This approach is advantageous for process development and large-scale synthesis as it allows for the purification of intermediates at various stages, leading to a higher purity final product.

Synthesis of Key Starting Materials and Intermediates

Preparation of the Benzamide Fragment: 4-((5-fluoro-2-methoxybenzamido)methyl)benzoic acid

The synthesis commences with the coupling of two of the primary building blocks, Fragment A and Fragment B .

Experimental Protocol:

-

Activation of 5-Fluoro-2-methoxybenzoic acid: 5-Fluoro-2-methoxybenzoic acid is converted to its more reactive acid chloride derivative, 5-fluoro-2-methoxybenzoyl chloride.[3][4] This is a standard transformation in organic synthesis, typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene.[3] The choice of chlorinating agent can influence the reaction conditions and work-up procedure. Oxalyl chloride, for instance, often provides cleaner reactions with gaseous byproducts.

-

Amide Bond Formation: The resulting this compound is then coupled with 4-(aminomethyl)benzoic acid in an amide bond-forming reaction.[3] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction.[5] The choice of solvent is critical to ensure the solubility of both reactants; a mixture of water and an organic solvent like THF or dioxane is often employed for this Schotten-Baumann-type reaction.

Causality Behind Experimental Choices:

-

Acid Activation: The direct amidation of a carboxylic acid with an amine is generally a slow and high-temperature process. Converting the carboxylic acid to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine, thus allowing the reaction to proceed under mild conditions.

-

Base Selection: An organic, non-nucleophilic base is crucial to prevent side reactions. A stronger, nucleophilic base could potentially react with the acid chloride.

| Reactant | Reagent/Solvent | Key Transformation | Intermediate |

| 5-Fluoro-2-methoxybenzoic acid | Thionyl Chloride | Acid Chlorination | This compound |

| 4-(Aminomethyl)benzoic acid | Triethylamine, THF/H₂O | Amide Coupling | 4-((5-fluoro-2-methoxybenzamido)methyl)benzoic acid |

Synthesis of the Chiral Hydrazine Fragment: [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride

The synthesis of this chiral hydrazine is a critical step that introduces the stereocenter and the trifluoromethyl group, both essential for Pirtobrutinib's biological activity.

Experimental Protocol:

A common route involves the protection of hydrazine, followed by alkylation with a chiral alcohol, and subsequent deprotection.[6]

-

Hydrazine Protection: Hydrazine is first protected, for example, with trifluoroacetic anhydride, to form a trifluoroacetyl hydrazide. This prevents undesired side reactions during the subsequent alkylation step.[6]

-

Chiral Alkylation: The protected hydrazine then undergoes a Mitsunobu reaction with a chiral alcohol, (S)-1,1,1-trifluoro-2-propanol, to install the desired chiral side chain.[6] The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol, but in this case, it is used to form a C-N bond with the desired stereochemistry.

-

Deprotection and Salt Formation: The protecting group is then removed, often using hydrazine hydrate, to yield the free chiral hydrazine.[6] Finally, treatment with hydrochloric acid affords the stable hydrochloride salt, [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride.[6][7]

Causality Behind Experimental Choices:

-

Chiral Pool Synthesis: This route leverages a readily available chiral starting material, (S)-1,1,1-trifluoro-2-propanol, to introduce the required stereocenter, which is an efficient strategy in asymmetric synthesis.

-

Hydrazine Protection: The protection-deprotection sequence is necessary to control the reactivity of the hydrazine nucleophile and ensure the desired mono-alkylation product is formed.

Assembly of the Pirtobrutinib Core

The final stages of the synthesis involve the construction of the pyrazole ring and the introduction of the carboxamide functionality.

Pyrazole Ring Formation via Knoevenagel Condensation and Cyclization

Experimental Protocol:

-

Knoevenagel Condensation: The previously synthesized 4-((5-fluoro-2-methoxybenzamido)methyl)benzoic acid is activated, often via its acid chloride, and then subjected to a Knoevenagel condensation with malononitrile.[5][8] This reaction forms a key intermediate, N-((4-(2,2-dicyanovinyl)phenyl)methyl)-5-fluoro-2-methoxybenzamide.

-

Cyclization with Chiral Hydrazine: This dicyanovinyl intermediate then undergoes a cyclization reaction with [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride in the presence of a base to form the pyrazole ring.[5][9][10] The reaction proceeds through a Michael addition of the hydrazine to the electron-deficient alkene, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole core. This step forms the nitrile-substituted pyrazole intermediate, N-((4-(5-amino-4-cyano-1-((S)-1,1,1-trifluoro-propan-2-yl)-1H-pyrazol-3-yl)phenyl)methyl)-5-fluoro-2-methoxybenzamide.

Causality Behind Experimental Choices:

-

Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction is a highly efficient method for creating the activated alkene necessary for the subsequent cyclization. The two cyano groups are strong electron-withdrawing groups, making the double bond highly susceptible to nucleophilic attack by the hydrazine.

-

Convergent Assembly: This step exemplifies the convergent nature of the synthesis, where two complex, pre-synthesized fragments are brought together to rapidly build the core of the final molecule.

Final Amide Formation: Hydrolysis of the Nitrile

Experimental Protocol:

The final step in the synthesis of Pirtobrutinib is the hydrolysis of the nitrile group on the pyrazole ring to the primary carboxamide.[11][12][13]

-

Acid-Catalyzed Hydrolysis: The nitrile intermediate is treated with a strong acid, such as methanesulfonic acid or sulfuric acid, at elevated temperatures.[14] The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water. Tautomerization of the resulting imidic acid yields the final amide product, Pirtobrutinib. Careful control of the reaction conditions is necessary to avoid over-hydrolysis to the carboxylic acid.

Causality Behind Experimental Choices:

-

Selective Hydrolysis: While nitriles can be hydrolyzed under both acidic and basic conditions, acidic conditions are often preferred for this transformation as they can be more selective for the partial hydrolysis to the amide, especially with careful control of reaction time and temperature.[11]

Synthetic Workflow and Pathway Visualization

The overall synthetic pathway for Pirtobrutinib can be visualized as a multi-step process that efficiently assembles the final molecule from commercially available starting materials.

Sources

- 1. 704-03-0|this compound| Ambeed [ambeed.com]

- 2. WO2024194890A1 - Solid state forms of pirtobrutinib and process for the preparation of intermediate thereof - Google Patents [patents.google.com]

- 3. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Buy 5-Amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. (1S)-2,2,2-trifluoro-1-methylethyl]hydrazine hydrochloride | C3H8ClF3N2 | CID 168446888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A new cyclization to fused pyrazoles tunable for pericyclic or pseudopericyclic route: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US20230322682A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

5-Fluoro-2-methoxybenzoyl chloride: A Technical Guide to Sourcing, Purity, and Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzoyl chloride (CAS No. 704-03-0, Molecular Formula: C₈H₆ClFO₂) is a critical benzoyl chloride intermediate used extensively in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its utility as a key building block stems from the unique electronic properties conferred by the fluorine and methoxy substituents on the aromatic ring. However, the inherent reactivity of the acyl chloride functional group presents significant challenges related to purity, stability, and analytical characterization. The presence of impurities, primarily the parent carboxylic acid formed through hydrolysis, can lead to variable reaction yields, downstream purification difficulties, and compromised final product integrity. This guide provides an in-depth analysis of the supplier landscape, outlines robust analytical methodologies for accurate purity determination, and offers expert insights into the handling and application of this vital reagent to ensure experimental reproducibility and success.

Part I: The Supplier Landscape: Sourcing High-Quality Reagents

The procurement of this compound requires careful consideration of supplier reputation, available purity grades, and the quality of documentation provided, such as a Certificate of Analysis (CoA). While numerous suppliers list this compound, the consistency and reliability can vary. Leading global suppliers generally offer this reagent with purities of 95% or higher.

It is imperative for researchers to obtain a lot-specific CoA prior to purchase or use. This document provides critical data on the measured purity and the analytical method used for its determination.

Table 1: Prominent Suppliers of this compound

| Supplier | CAS Number | Typical Offered Purity | Key Documentation Available |

| Sigma-Aldrich (Merck) | 704-03-0 | ≥97% | Certificate of Analysis, MSDS |

| Apollo Scientific | 704-03-0 | ≥97% | Certificate of Analysis, MSDS |

| Ambeed | 704-03-0 | ≥95% | NMR, HPLC, LC-MS data available[4] |

| Oakwood Chemical | N/A* | 95% | Certificate of Analysis, MSDS[5] |

| Capot Chemical | 704-03-0 | ≤100% | MSDS[6] |

Note: While Oakwood Chemical supplies related fluorinated benzoyl chlorides, the specific CAS 704-03-0 was not listed in the provided results. Researchers should verify current availability.

Expert Insight: When selecting a supplier, prioritize those who provide detailed, lot-specific CoAs that include the analytical spectra (e.g., HPLC chromatogram or NMR spectrum). This transparency is a hallmark of a trustworthy supplier and allows for an independent assessment of purity.

Part II: Purity Assessment: A Self-Validating Analytical Workflow

The primary challenge in analyzing acyl chlorides is their high reactivity. They are highly susceptible to hydrolysis, readily converting back to the corresponding carboxylic acid in the presence of atmospheric moisture.[7] Direct analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) is often unreliable, as the compound can decompose on the column, leading to broad, tailing peaks and inaccurate quantification.[8][9]

The authoritative and field-proven approach is to convert the reactive acyl chloride into a stable derivative—typically a methyl ester or a benzylamide—prior to chromatographic analysis.[8][9] This strategy provides a robust and reproducible measure of the "active" acyl chloride content.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound (CAS: 704-03-0).

Common Impurities and Their Origin

Understanding the synthesis of this compound provides insight into potential impurities. The most common method is the chlorination of 5-Fluoro-2-methoxybenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][10][11]

-

5-Fluoro-2-methoxybenzoic acid (Starting Material): Incomplete reaction leaves residual starting material.

-

5-Fluoro-2-methoxybenzoic acid (Hydrolysis Product): Exposure of the final product to moisture converts it back to the acid. This is the most common source of degradation upon storage.[7]

-

Chlorinating Agent Byproducts: Residuals from reagents like thionyl chloride may be present, though these are typically volatile and removed during workup.[12]

Diagram 2: Synthesis and Degradation Pathway

Caption: Formation of the desired product and key impurities.

Experimental Protocol 1: Derivatization with Methanol for HPLC Analysis

Causality: This protocol converts the unstable acyl chloride into its stable methyl ester derivative. Methanol is chosen as the derivatizing agent due to its low steric hindrance, high reactivity with the acyl chloride, and the ease of removing excess reagent. The resulting methyl 5-fluoro-2-methoxybenzoate is highly stable and behaves predictably during reverse-phase chromatography.

Methodology:

-

Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound into a clean, dry 10 mL volumetric flask. Perform this step quickly to minimize exposure to atmospheric moisture.

-

Derivatization: Add approximately 5 mL of anhydrous methanol to the flask. A gentle swirl will initiate the reaction, which is typically rapid and exothermic.

-

Reaction Quench & Dilution: Allow the reaction to proceed for 10 minutes at room temperature. The primary impurity, 5-fluoro-2-methoxybenzoic acid, will not react under these conditions.

-

Dilution to Volume: Dilute the flask to the 10 mL mark with methanol. Cap and invert several times to ensure homogeneity.

-

Final Preparation: Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Experimental Protocol 2: Purity Determination by HPLC

Causality: Reverse-phase HPLC separates compounds based on their polarity. The methyl ester derivative is significantly less polar than the unreacted carboxylic acid impurity. This large polarity difference allows for excellent separation and accurate quantification of both species in a single chromatographic run.

Methodology:

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient:

-

0-1 min: 30% B

-

1-10 min: 30% to 95% B

-

10-12 min: 95% B

-

12-13 min: 95% to 30% B

-

13-15 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 5 µL.

-

Expected Elution: The more polar 5-fluoro-2-methoxybenzoic acid will elute first, followed by the less polar methyl ester derivative. Purity is calculated based on the relative peak areas.

Diagram 3: Analytical Quality Control Workflow

Sources

- 1. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 704-03-0|this compound| Ambeed [ambeed.com]

- 5. 5-Fluoro-2-methoxybenzenesulfonyl chloride [oakwoodchemical.com]

- 6. capotchem.cn [capotchem.cn]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

chemical stability and storage of 5-Fluoro-2-methoxybenzoyl chloride

An In-depth Technical Guide to the Chemical Stability and Storage of 5-Fluoro-2-methoxybenzoyl Chloride

This guide provides an in-depth analysis of the chemical properties, stability, and requisite storage and handling protocols for this compound (CAS No. 704-03-0). As a critical building block in pharmaceutical synthesis and drug development, a comprehensive understanding of its reactivity is paramount for ensuring experimental integrity, maximizing yield, and maintaining a safe laboratory environment. This document is intended for researchers, scientists, and drug development professionals who utilize this reagent.

Introduction: The Reactivity Profile of an Acyl Chloride

This compound is a substituted aromatic acyl chloride. Its utility in organic synthesis stems from the highly electrophilic carbonyl carbon, making it an excellent acylating agent. This inherent reactivity, however, is also the source of its instability. The primary determinant of its chemical stability is its pronounced sensitivity to nucleophiles, most notably water. Like all acyl chlorides, it is classified as the most reactive of the carboxylic acid derivatives.[1] Understanding and controlling this reactivity is the cornerstone of its effective use.

Core Chemical Stability and Degradation Pathways

The stability of this compound is fundamentally governed by its susceptibility to hydrolysis. This is the most common degradation pathway and a critical consideration for its storage and handling.

The Inevitability of Hydrolysis